molecular formula C17H13ClN2O4S2 B3402679 5-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide CAS No. 1060189-25-4

5-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide

Cat. No. B3402679
CAS RN: 1060189-25-4
M. Wt: 408.9 g/mol
InChI Key: YZNKXKDPISMWQR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Indole, a significant type of heterocycle, is found in proteins in the form of amino acids, such as tryptophan . It constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The sulfonamide analogs of indole, referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .

Future Directions

The future directions for research on “5-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and biological activities. Given the interest in indole derivatives for their diverse biological activities , this compound could be a potential candidate for further investigation.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially affect multiple biochemical pathways.

Result of Action

Given the various biological activities associated with indole derivatives , it can be inferred that the compound could have a range of potential effects at the molecular and cellular level.

properties

IUPAC Name

5-chloro-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4S2/c18-15-5-6-16(25-15)26(22,23)19-12-4-3-11-7-8-20(13(11)10-12)17(21)14-2-1-9-24-14/h1-6,9-10,19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNKXKDPISMWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide
Reactant of Route 2
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5-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide
Reactant of Route 3
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5-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide
Reactant of Route 4
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5-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide
Reactant of Route 5
5-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide
Reactant of Route 6
5-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide

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